Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, particularly for their antimicrobial, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate typically involves the Friedländer condensation reaction. This reaction is performed using 2-aminoacetophenone and ethyl acetoacetate in the presence of a catalytic amount of poly(ethylene glycol)-supported sulfonic acid under moderate reaction conditions. The reaction is carried out at room temperature in various solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .
Industrial Production Methods
the principles of green chemistry, such as using eco-friendly and reusable catalysts, are often applied to scale up the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles.
Electrophilic substitution: The quinoline ring can undergo electrophilic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium ethoxide and potassium tert-butoxide.
Electrophilic substitution: Reagents such as sulfuric acid and nitric acid are used.
Oxidation: Reagents like potassium permanganate and chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include various substituted quinoline derivatives.
Electrophilic substitution: Products include nitro and sulfonic acid derivatives.
Oxidation: Products include quinoline N-oxides.
Reduction: Products include reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: Used as a probe to study biological pathways and molecular interactions.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
- 6-Bromo-4-hydroxyquinoline-3-carboxylic acid
Uniqueness
Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of both bromine and ethyl ester groups enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2/c1-4-18-14(17)11-7-16-13-9(3)5-8(2)6-10(13)12(11)15/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHDNXRAGRTPKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677920 |
Source
|
Record name | Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242260-80-5 |
Source
|
Record name | Ethyl 4-bromo-6,8-dimethylquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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